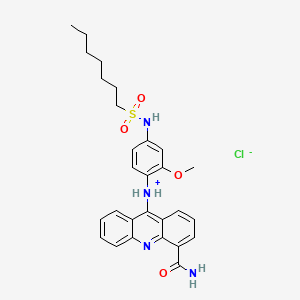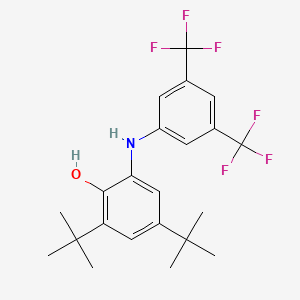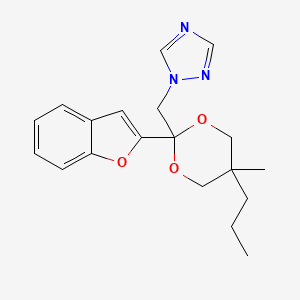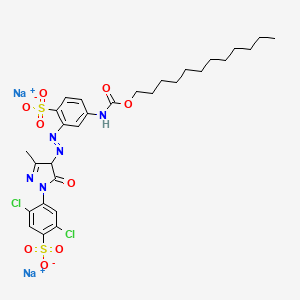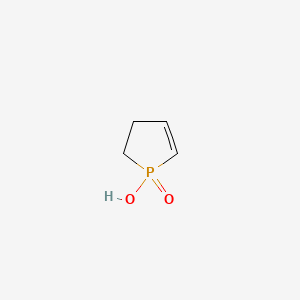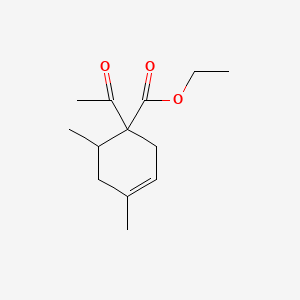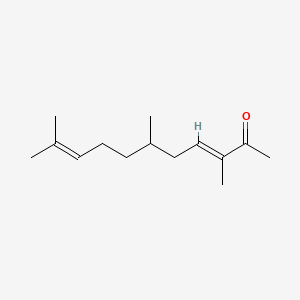
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
化学反应分析
Types of Reactions
Indole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxindoles or other oxidized products.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
Indole derivatives, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of indole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies using techniques like molecular docking, crystallography, and biochemical assays are often conducted to elucidate these mechanisms.
相似化合物的比较
Indole derivatives can be compared with other heterocyclic compounds such as pyrroles, furans, and thiophenes. Each class of compounds has unique structural features and reactivity patterns. For example:
Pyrroles: Similar to indoles but lack the benzene ring fused to the five-membered ring.
Furans: Contain an oxygen atom in the five-membered ring.
Thiophenes: Contain a sulfur atom in the five-membered ring.
Indole derivatives are unique due to the presence of the nitrogen atom in the five-membered ring and the benzene ring, which confer distinct electronic and steric properties.
Conclusion
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is a compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.
属性
CAS 编号 |
57647-41-3 |
|---|---|
分子式 |
C20H24Cl3N3 |
分子量 |
412.8 g/mol |
IUPAC 名称 |
3-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-methylamino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23Cl2N3.ClH/c1-23(2)11-4-12-24(3)25-14-19(15-5-7-16(21)8-6-15)18-13-17(22)9-10-20(18)25;/h5-10,13-14H,4,11-12H2,1-3H3;1H |
InChI 键 |
KZJACFOFOFGQGI-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


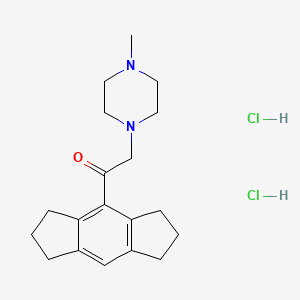
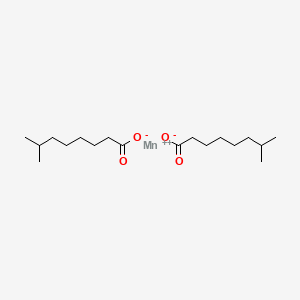

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
